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Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Quisinostat (JNJ-26481585) is a potent, second-generation, orally bioavailable hydroxamic

acid-based inhibitor of class I and II histone deacetylases (HDACs).[1][2] It has demonstrated

significant anti-tumor activity in a variety of preclinical cancer models, making it a compound of

interest for cancer research and drug development.[3] These application notes provide a

comprehensive overview and detailed protocols for the use of Quisinostat in mouse xenograft

models.

Mechanism of Action
Quisinostat exerts its anti-cancer effects by inhibiting HDAC enzymes, leading to the

accumulation of acetylated histones.[1] This results in a more open chromatin structure,

altering gene expression to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4]

Key signaling pathways implicated in Quisinostat's mechanism of action include the

PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways.[5][6] It is a potent inhibitor of HDAC1,

HDAC2, HDAC4, HDAC10, and HDAC11 with IC50 values in the nanomolar range.[7]

Data Presentation: In Vivo Efficacy of Quisinostat
The following tables summarize quantitative data from various preclinical studies of Quisinostat

in mouse xenograft models.
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Experimental Protocols
Animal Model and Husbandry

Animal Strain: Athymic nude mice or other immunodeficient strains (e.g., NOD/SCID) are

commonly used to prevent graft rejection.[9][10]
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Age and Weight: Mice are typically 4-6 weeks old and weigh 18-22 grams at the start of the

experiment.

Housing: Animals should be housed in a pathogen-free environment with controlled

temperature, humidity, and a 12-hour light/dark cycle.[8] All procedures must be approved by

an Institutional Animal Care and Use Committee (IACUC).[8]

Tumor Cell Implantation
Cell Culture: Tumor cells are cultured under standard conditions. Prior to implantation, cells

are harvested during the logarithmic growth phase.

Subcutaneous Xenograft Model:

Resuspend tumor cells in a sterile, serum-free medium or a mixture of medium and

Matrigel.

Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the

flank of the mouse.[9]

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the

formula: (Length x Width^2) / 2.[9]

Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Quisinostat Formulation and Administration
Formulation: Quisinostat can be formulated for intraperitoneal (IP) or oral (PO)

administration. A common formulation for IP injection is:

10% hydroxypropyl-β-cyclodextrin[8]

25 mg/mL mannitol in sterile water for injection[8]

Alternatively, for some applications, Quisinostat can be dissolved in DMSO and then

diluted in corn oil or a mixture of PEG300, Tween80, and water.[7]

It is crucial to prepare the formulation fresh before each administration.[8]
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Administration:

Intraperitoneal (IP) Injection: Administer the prepared Quisinostat solution using a sterile

syringe and needle. The volume should be adjusted based on the mouse's body weight.

Oral Gavage (PO): For oral administration, use a suitable gavage needle to deliver the

formulation directly into the stomach.

Monitoring and Endpoints
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week.

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[5]

Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

Endpoint: The experiment is typically terminated when tumors in the control group reach a

predetermined size, or when the animals show signs of significant morbidity. Euthanasia

should be performed according to approved institutional protocols.

Tissue Collection: At the end of the study, tumors and other relevant tissues can be excised,

weighed, and processed for further analysis (e.g., histopathology, Western blotting, or

pharmacokinetic studies).[8][9]
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Caption: Quisinostat inhibits HDACs, leading to altered gene expression and anti-tumor effects.
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Caption: A typical workflow for evaluating Quisinostat efficacy in a mouse xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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